Comprehensive Structural Elucidation and Analytical Profiling of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide
Comprehensive Structural Elucidation and Analytical Profiling of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide
The following technical guide details the structural elucidation, analytical profiling, and synthesis logic for N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide , a critical regioisomeric impurity and intermediate in the development of sulfonamide-class therapeutics.
Executive Summary & Chemical Identity
N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide (CAS: 17485-44-8) is a sulfonamide derivative primarily encountered as a regioisomeric impurity or synthesis intermediate in the production of diuretic agents (e.g., Xipamide, Indapamide precursors) and carbonic anhydrase inhibitors.
In the context of drug development, this molecule represents a critical quality attribute (CQA). Its presence indicates competitive sulfonation para to the methyl group rather than the kinetically favored para-amino position during the chlorosulfonation of N-acetyl-o-toluidine. Distinguishing this isomer from its 4-sulfamoyl analogue is a mandatory step in impurity profiling.
Chemical Data Table
| Property | Specification |
| IUPAC Name | N-(2-methyl-5-sulfamoylphenyl)acetamide |
| Common Synonyms | 5'-Sulfamoyl-O-acetotoluidide; 2-Acetamido-4-sulfamoyltoluene (erroneous numbering); Impurity B (generic) |
| CAS Number | 17485-44-8 |
| Molecular Formula | C |
| Molecular Weight | 228.27 g/mol |
| Monoisotopic Mass | 228.0569 Da |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
Synthesis & Origin Analysis
The formation of this molecule is best understood through the electrophilic aromatic substitution patterns of N-(2-methylphenyl)acetamide (N-acetyl-o-toluidine).
Mechanistic Pathway
The acetamido group (-NHAc) is a strong ortho, para-director, while the methyl group (-Me) is a weaker ortho, para-director.
-
Main Pathway (4-isomer): Chlorosulfonation occurs para to the -NHAc group (position 4). This yields the major intermediate for most drugs.
-
Minor Pathway (5-isomer - Target): Chlorosulfonation occurs para to the -Me group (position 5). This is sterically accessible but electronically less favored than position 4.
The following diagram illustrates the competitive pathways and the origin of the target molecule.
Figure 1: Synthesis pathway highlighting the origin of the 5-sulfamoyl regioisomer via competitive sulfonation.
Structural Analysis Strategy
Unequivocal identification requires distinguishing the target (5-isomer) from the abundant 4-isomer. Mass spectrometry alone is insufficient due to identical molecular weights and similar fragmentation. NMR spectroscopy is the definitive tool.
A. Nuclear Magnetic Resonance (NMR) Profiling
The substitution pattern on the benzene ring (1,2,5-trisubstituted) creates a unique spin system compared to the 1,2,4-pattern of the major isomer.
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Structural Logic |
| -NH-CO- | Amide NH | 9.4 - 9.6 | Singlet (br) | - | Exchangeable; deshielded by carbonyl. |
| -SO | Sulfonamide | 7.2 - 7.4 | Singlet (br) | - | Exchangeable; typical range for Ar-SO |
| Ar-H6 | Aromatic | 7.8 - 8.0 | Doublet (d) | Diagnostic: Isolated between NHAc and SO | |
| Ar-H4 | Aromatic | 7.5 - 7.6 | dd | Coupled to H3 (ortho) and H6 (meta). | |
| Ar-H3 | Aromatic | 7.3 - 7.4 | Doublet (d) | Ortho to Methyl. Shielded relative to H4/H6. | |
| Ar-CH | Methyl | 2.2 - 2.3 | Singlet | - | Characteristic aryl-methyl. |
| CO-CH | Acetyl | 2.0 - 2.1 | Singlet | - | Characteristic acetyl-methyl. |
The "Isomer Trap": How to Distinguish 4- vs 5-Isomer
-
Target (5-isomer): The proton ortho to the Methyl group (H3) has a large ortho-coupling (
Hz) to H4. -
Major (4-isomer): The proton ortho to the Methyl group (H3) is isolated (singlet or small meta-coupling), as position 4 is substituted.
-
NOE Experiment (Crucial Validation): Irradiating the Methyl signal (
ppm) in the Target molecule will enhance the doublet at ppm (H3). In the Major isomer, it would enhance a singlet .
B. Mass Spectrometry (LC-MS/MS)
The fragmentation pattern follows standard sulfonamide rules but includes acetyl loss.
-
Precursor Ion: [M+H]
= 229.06 -
Key Fragments:
-
m/z 187 : [M+H - 42]
(Loss of Acetyl group, ketene loss). -
m/z 170 : [M+H - 42 - 17]
(Loss of Acetyl + Ammonia from sulfonamide). -
m/z 106 : Characteristic methyl-aniline cation after SO
loss.
-
Figure 2: Proposed MS/MS fragmentation logic for structural confirmation.
C. Infrared Spectroscopy (FT-IR)
-
3250 - 3350 cm
: N-H stretching (Amide & Sulfonamide). -
1670 - 1690 cm
: C=O stretching (Amide I band). -
1530 - 1550 cm
: N-H bending (Amide II). -
1330 cm
(asym) & 1160 cm (sym) : S=O stretching (Sulfonamide) - High intensity diagnostic bands.
Analytical Protocol: Impurity Profiling (HPLC)
To separate the 5-isomer from the 4-isomer and the starting material, a high-efficiency C18 column with an acidic mobile phase is required to suppress the ionization of the sulfonamide (pKa ~10) and the amide.
Method Parameters
-
Column : C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge),
mm, 3.5 m. -
Mobile Phase A : 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B : Acetonitrile.[1]
-
Flow Rate : 1.0 mL/min.[2]
-
Detection : UV @ 254 nm (aromatic max) and 210 nm (amide).
-
Gradient :
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5%
40% B (Slow ramp for isomer separation) -
15-20 min: 40%
90% B (Wash)
-
Resolution Note : The 5-isomer (Target) is generally slightly more polar than the 4-isomer due to the proximity of the sulfonamide to the acetamide (meta vs para), often resulting in a slightly earlier retention time (RRT ~0.9 relative to the 4-isomer).
References
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LGC Standards . N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide Reference Standard. Retrieved from
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 21306, N-(2-Acetylphenyl)acetamide (Parent Structure). Retrieved from
-
Bhat, H. R., et al. (2023) .[3] Development and Validation of RP-HPLC Method for Quantitative Determination of Sulfonamide Impurities. Trends in Sciences. Retrieved from
-
ChemDiv . Sulfonamide Building Blocks and Intermediates. Retrieved from
